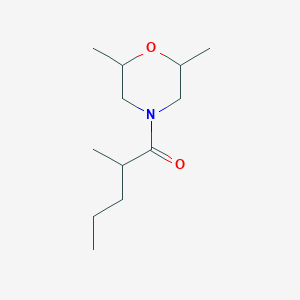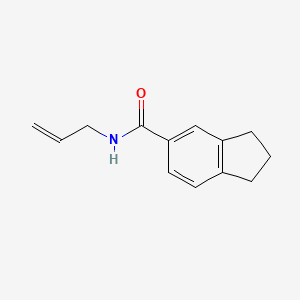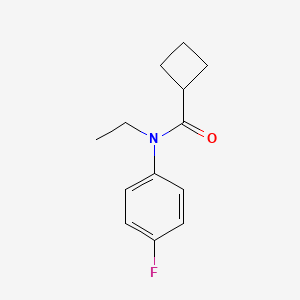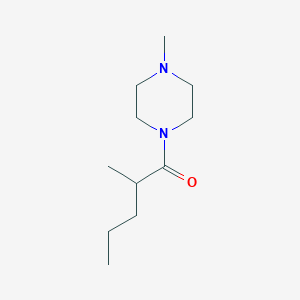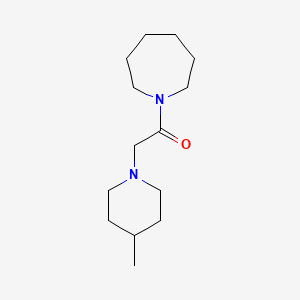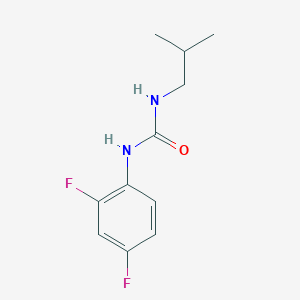
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential to treat various types of cancer, including lung, breast, and head and neck cancers.
作用机制
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of EGFR autophosphorylation, the downregulation of EGFR expression, and the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. It has also been shown to induce apoptosis and inhibit angiogenesis.
实验室实验的优点和局限性
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone is a useful tool for studying the role of EGFR in cancer development and progression, and has been used extensively in preclinical studies to evaluate the efficacy of other cancer therapies. However, it has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for research on (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone and its analogs, including the development of more potent and selective inhibitors of EGFR tyrosine kinase, the evaluation of combination therapies with other cancer drugs, and the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, the development of novel drug delivery systems for (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone and its analogs may enhance their efficacy and reduce their toxicity in vivo.
合成方法
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-chloropyridine-2-carboxylic acid with 3,4-dihydro-2H-quinolin-1-one in the presence of a coupling agent, such as DCC or DIC. The resulting intermediate can then be treated with a suitable reagent, such as thionyl chloride, to form (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone.
科学研究应用
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been used in preclinical studies to evaluate the efficacy of other cancer therapies.
属性
IUPAC Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-7-8-17-13(10-12)15(19)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRBCICJXJMKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


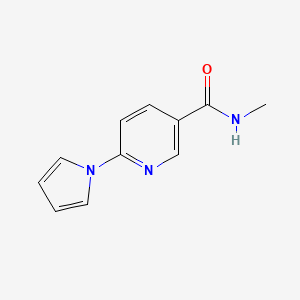


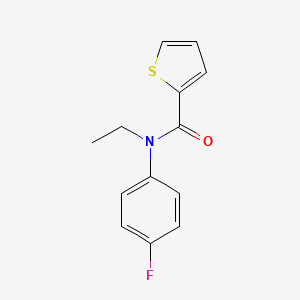
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
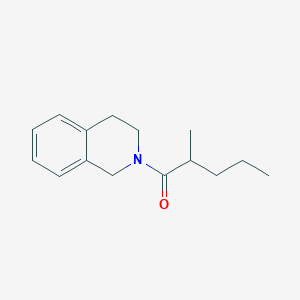
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
